N-(3-methoxypropyl)cycloheptanamine
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Overview
Description
N-(3-methoxypropyl)cycloheptanamine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol It is characterized by a cycloheptane ring attached to an amine group, which is further substituted with a 3-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methoxypropyl)cycloheptanone, while reduction may produce N-(3-methoxypropyl)cycloheptanol .
Scientific Research Applications
N-(3-methoxypropyl)cycloheptanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanamine: The parent compound without the 3-methoxypropyl substitution.
N-(3-methoxypropyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-(3-methoxypropyl)cyclooctanamine: A similar compound with a cyclooctane ring.
Uniqueness
N-(3-methoxypropyl)cycloheptanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(3-methoxypropyl)cycloheptanamine |
InChI |
InChI=1S/C11H23NO/c1-13-10-6-9-12-11-7-4-2-3-5-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
MOCXHHFQYOTIDQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1CCCCCC1 |
Origin of Product |
United States |
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